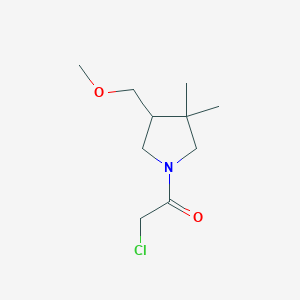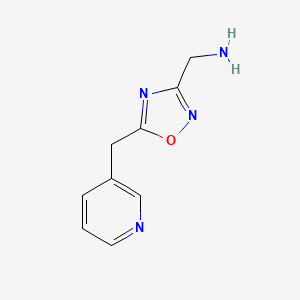
1-(4-(méthoxyméthyl)-3,3-diméthylpyrrolidin-1-yl)-2-chloroéthan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (2C-1) is a chemical compound with a wide range of applications in scientific research. 2C-1 is a synthetic compound that has been used for many years in laboratory experiments due to its unique properties. 2C-1 is a member of the pyrrolidinone family and is a versatile molecule that has been used for a variety of purposes. 2C-1 is a relatively simple molecule and is relatively inexpensive to produce. It has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthèse de dérivés de l'indole
Les dérivés de l'indole sont importants dans l'industrie pharmaceutique en raison de leur présence dans divers produits naturels et médicaments. Le composé en question peut être utilisé dans la synthèse de dérivés de l'indole, qui sont essentiels au développement de traitements contre le cancer, les infections microbiennes et divers troubles . Ces dérivés présentent une variété de propriétés biologiquement vitales, ce qui les rend précieux en chimie médicinale.
Développement d'agents antimicrobiens
La complexité structurelle de la 1-(4-(méthoxyméthyl)-3,3-diméthylpyrrolidin-1-yl)-2-chloroéthan-1-one en fait un candidat potentiel pour la création de nouveaux agents antimicrobiens. Son application dans la synthèse de composés présentant des propriétés antimicrobiennes pourrait conduire au développement de nouveaux traitements contre des agents pathogènes tels que Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa et Streptococcus pyogenes .
Mécanisme D'action
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a versatile compound that can be used in a variety of ways in scientific research. It has been used in the synthesis of various compounds and polymers, as well as in the synthesis of peptides and amino acids. Additionally, it has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is not well understood, but it is believed to act as a nucleophile, attacking electrophilic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one are not well understood. However, it is believed to have a variety of effects on the body, including the stimulation of metabolism, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, it has been shown to have an effect on the cardiovascular system, including the ability to reduce blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has a number of advantages and limitations when used in laboratory experiments. The main advantage of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is its low cost and ease of synthesis. Additionally, it is a relatively simple molecule and is relatively stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in acidic or basic solutions.
Orientations Futures
The potential applications of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one in scientific research are numerous. As the mechanism of action of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is further elucidated, it could be used in the development of new drugs and therapies. Additionally, its ability to modulate cell signaling pathways could be used to develop new treatments for a variety of diseases. Additionally, its ability to regulate gene expression could be used to develop new genetically modified organisms. Finally, its ability to stimulate metabolism could be used to develop new treatments for metabolic disorders.
Propriétés
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2)7-12(9(13)4-11)5-8(10)6-14-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWRBTHTLOMSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)







